molecular formula C17H15F4IO2 B2896290 1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole CAS No. 2395814-77-2

1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Cat. No.: B2896290
CAS No.: 2395814-77-2
M. Wt: 454.203
InChI Key: LMGMQPOEQQCXIE-UHFFFAOYSA-N
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Description

1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a synthetic organic compound that belongs to the class of benziodoxoles. These compounds are known for their unique structural features and reactivity, making them valuable in various chemical applications. The presence of the phenoxy group and tetrafluoroethyl moiety imparts distinct chemical properties to this compound, making it a subject of interest in both academic and industrial research.

Scientific Research Applications

1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress and redox reactions.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant or anti-inflammatory agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects . If it’s intended to be a material for a specific application, its mechanism of action would relate to its physical and chemical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety data sheets should be consulted for detailed information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety . If it’s intended to be a material for a specific application, research could focus on enhancing its properties and performance.

Preparation Methods

The synthesis of 1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benziodoxole core: This can be achieved through the reaction of iodobenzene with a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form the benziodoxole ring.

    Introduction of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group.

    Addition of the tetrafluoroethyl group: The tetrafluoroethyl group can be added through a nucleophilic substitution reaction using tetrafluoroethylene and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Phenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole can be compared with other similar compounds, such as:

    Phenoxyethanol: A compound with a phenoxy group but lacking the tetrafluoroethyl and benziodoxole moieties. It is commonly used as a preservative and solvent.

    Tetrafluoroethylbenzene: A compound with a tetrafluoroethyl group attached to a benzene ring, but lacking the phenoxy and benziodoxole moieties. It is used in the synthesis of fluorinated organic compounds.

    Benziodoxole Derivatives: Other benziodoxole derivatives with different substituents, which may have varying reactivity and applications.

The uniqueness of this compound lies in its combination of the phenoxy, tetrafluoroethyl, and benziodoxole moieties, which impart distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenoxyethyl)-1λ3,2-benziodoxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4IO2/c1-15(2)13-10-6-7-11-14(13)22(24-15)16(18,19)17(20,21)23-12-8-4-3-5-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGMQPOEQQCXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=CC=C3)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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